(R)-3-Aminohex-5-enoic acid hydrochloride
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Overview
Description
®-3-Aminohex-5-enoic acid hydrochloride is a chiral amino acid derivative with a unique structure that includes both an amino group and an alkene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminohex-5-enoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-Aminohex-5-enoic acid.
Protection of Functional Groups: The amino group is often protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Formation of the Alkene Group: The alkene group is introduced through a series of reactions, such as elimination or Wittig reactions.
Deprotection and Hydrochloride Formation: The protecting group is removed, and the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-Aminohex-5-enoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-3-Aminohex-5-enoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The alkene group can be reduced to form saturated amino acids.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Epoxides: Formed from the oxidation of the alkene group.
Saturated Amino Acids: Formed from the reduction of the alkene group.
Substituted Amino Acids: Formed from nucleophilic substitution reactions involving the amino group.
Scientific Research Applications
®-3-Aminohex-5-enoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-Aminohex-5-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may affect metabolic pathways, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Aminohex-5-enoic acid hydrochloride: The enantiomer of ®-3-Aminohex-5-enoic acid hydrochloride with similar chemical properties but different biological activity.
3-Aminopentanoic acid hydrochloride: A structurally similar compound with one less carbon in the alkene chain.
3-Aminohexanoic acid hydrochloride: A saturated analog without the alkene group.
Properties
IUPAC Name |
(3R)-3-aminohex-5-enoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGGODHJJCONI-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82448-92-8 |
Source
|
Record name | (R)-3-Amino-5-hexenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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